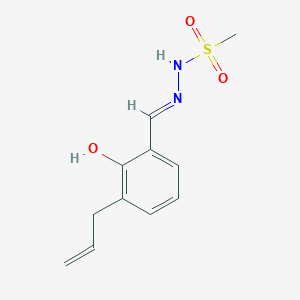![molecular formula C17H20N4O3 B6133177 3-(butyrylamino)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]benzamide](/img/structure/B6133177.png)
3-(butyrylamino)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(butyrylamino)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]benzamide, also known as BMN-673, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. This compound has gained attention due to its potential therapeutic applications in cancer treatment. In
Mécanisme D'action
3-(butyrylamino)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]benzamide inhibits PARP enzymes by binding to the catalytic domain of PARP1 and PARP2. This prevents PARP from repairing single-strand DNA breaks, leading to the accumulation of double-strand DNA breaks. Cancer cells with defects in DNA repair pathways, such as those with BRCA mutations, are particularly sensitive to PARP inhibitors such as 3-(butyrylamino)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]benzamide.
Biochemical and Physiological Effects:
3-(butyrylamino)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]benzamide has been shown to induce DNA damage and apoptosis in cancer cells, leading to cell death. This compound has also been shown to enhance the efficacy of DNA-damaging agents such as radiation and chemotherapy. In addition, 3-(butyrylamino)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]benzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(butyrylamino)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]benzamide in lab experiments include its high potency and selectivity for PARP1 and PARP2 enzymes, as well as its ability to sensitize cancer cells to DNA-damaging agents. However, the limitations of using 3-(butyrylamino)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]benzamide in lab experiments include its cost and limited availability, as well as the need for specialized equipment and expertise to handle this compound safely.
Orientations Futures
There are several future directions for research on 3-(butyrylamino)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]benzamide. One area of interest is the development of combination therapies that include 3-(butyrylamino)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]benzamide and other DNA-damaging agents, such as radiation and chemotherapy. Another area of interest is the identification of biomarkers that can predict response to 3-(butyrylamino)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]benzamide treatment, which could help to personalize cancer treatment. Additionally, further studies are needed to investigate the long-term effects and potential side effects of 3-(butyrylamino)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]benzamide treatment.
Méthodes De Synthèse
The synthesis of 3-(butyrylamino)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]benzamide involves the reaction of 4-methyl-6-oxo-1,6-dihydropyrimidine-2-carbaldehyde with N-(3-aminopropyl)butyramide in the presence of acetic acid. The resulting product is then reacted with 4-fluoro-3-nitrobenzamide to yield 3-(butyrylamino)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]benzamide. This synthesis method has been described in detail in a patent filed by BioMarin Pharmaceutical Inc.
Applications De Recherche Scientifique
3-(butyrylamino)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]benzamide has been extensively studied for its potential use in cancer treatment. PARP enzymes play a crucial role in DNA repair, and inhibition of PARP has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. 3-(butyrylamino)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]benzamide has been shown to be a highly potent and selective inhibitor of PARP1 and PARP2 enzymes, with greater efficacy than other PARP inhibitors such as olaparib and rucaparib. Clinical trials have shown promising results for 3-(butyrylamino)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]benzamide in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
Propriétés
IUPAC Name |
3-(butanoylamino)-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-3-5-15(22)20-13-7-4-6-12(9-13)17(24)18-10-14-19-11(2)8-16(23)21-14/h4,6-9H,3,5,10H2,1-2H3,(H,18,24)(H,20,22)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUVCCQWIOGKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NCC2=NC(=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorobenzyl)-4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6133104.png)
![1-(2-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B6133105.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6133120.png)


![(1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6133137.png)
![6-ethyl-3-isopropyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6133143.png)

![2-[(2-benzyl-4-morpholinyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B6133153.png)

![1-(2,6-difluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6133170.png)
![4-[2-(4-fluorophenyl)-1-methylethyl]-1-piperazinecarbaldehyde](/img/structure/B6133183.png)
![2-(1-benzyl-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6133191.png)
![7-methyl-10H-[1,2,4]triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B6133201.png)